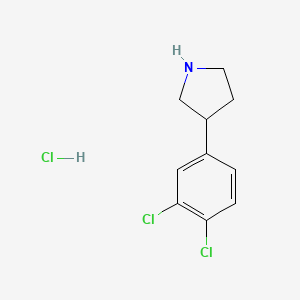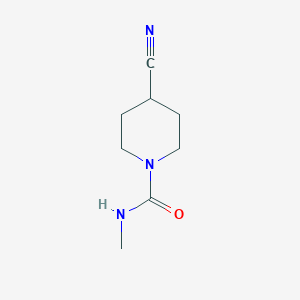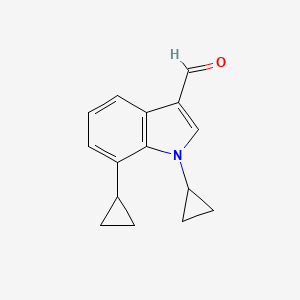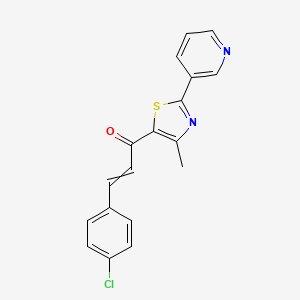
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Descripción general
Descripción
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (5-Amino-DECA) is an important synthetic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a molecular formula of C14H19N3O2 and a molecular weight of 261.32 g/mol. 5-Amino-DECA is primarily used as a substrate for the enzyme monoamine oxidase type A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Studies have also shown that 5-Amino-DECA has potential applications in the treatment of depression and anxiety, as well as other neurological disorders.
Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptor
- Indole-2-carboxamides, including compounds similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have shown potential in impacting the binding affinity and binding cooperativity of the CB1 receptor (Khurana et al., 2014).
Antagonist Affinity at the 5-HT4 Receptor
- A series of indole-3-carboxamides and related structures were evaluated for antagonist affinity at the 5-HT4 receptor. These compounds, which are structurally related to this compound, have been studied for their affinity and selectivity for the 5-HT4 receptor (Schaus et al., 1998).
Antihypertensive Activity
- Compounds structurally similar to this compound have been synthesized and evaluated for their antihypertensive activity. These compounds have shown potential in reducing blood pressure in animal models (Asselin et al., 1986).
Synthesis of Pyrimido[5,4-b]indole Derivatives
- Methyl 3-amino-1H-indole-2-carboxylates, which are related to the compound , have been used in reactions leading to the formation of pyrimido[5,4-b]indole derivatives. These reactions and the resulting compounds have potential applications in medicinal chemistry (Shestakov et al., 2009).
Anticancer Evaluation
- Novel indole derivatives linked to other chemical moieties have been synthesized and evaluated for their anticancer activity. These studies provide insights into the potential therapeutic applications of indole-1-carboxamides and related compounds in cancer treatment (Hassan et al., 2021).
Oligomerization of Indole Derivatives
- Research has been conducted on the oligomerization of indole derivatives, including those similar to this compound, with the incorporation of thiols. These studies explore the chemical properties and potential applications of these compounds (Mutulis et al., 2008).
Propiedades
IUPAC Name |
5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUDVBCHNBUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)



![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)



![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)

![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)

![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
